4-(壬氧基)苯甲酸

描述

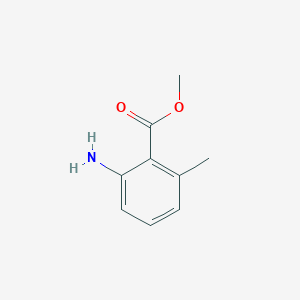

p-Nonyloxybenzoic acid (NBA) is a chemical compound with a long nonyl chain attached to a benzene ring which is further connected to a carboxylic acid group. The molecular structure of NBA has been characterized as triclinic with specific cell dimensions and angles, indicating a well-defined crystalline structure . The compound is related to other benzoic acid derivatives, such as p-hydroxybenzoic acid, which have been studied for their crystal and molecular structures , as well as their potential applications in various fields, including antimicrobial agents and materials science .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of p-nonyloxybenzoic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of polybenzimidazoles derived from non-coplanar imidazole dibenzoic acid (IDBA) involves a conventional one-step method in polyphosphoric acid . Similarly, the synthesis of aryloxyalkyl esters of p-hydroxybenzoic acid involves specific chemical reactions to achieve the desired antimicrobial properties . These methods could potentially be adapted for the synthesis of NBA.

Molecular Structure Analysis

The molecular structure of NBA has been determined to be triclinic with specific dimensions and angles, indicating a non-planar conformation with a core benzene ring structure . This is consistent with the structures of related benzoic acid derivatives, such as p-hydroxybenzoic acid, which also exhibit specific hydrogen bonding patterns and crystal structures .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving NBA. However, they do discuss the reactivity of related compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans using a magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst demonstrates the potential for benzoic acid derivatives to participate in catalytic reactions . Additionally, the synthesis of antimicrobial agents from p-hydroxybenzoic acid esters shows the versatility of benzoic acid derivatives in forming various chemical products .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBA are not directly discussed in the provided papers. However, the crystal structure analysis of NBA suggests that it has a well-defined crystalline form, which could influence its physical properties such as solubility and melting point . The related compounds, such as p-hydroxybenzoic acid polymers, display high-temperature crystalline transitions, which could be indicative of the thermal stability of NBA . Additionally, the study of mesomorphic properties in a cocrystal of p-n-heptyloxybenzoic acid and p-n-hexyloxybenzoic acid suggests that NBA may also exhibit mesomorphic behavior due to its structural similarities .

科学研究应用

液晶合成

4-(壬氧基)苯甲酸是合成热致液晶的关键中间体 . 这些材料在特定温度下表现出相变,并用于显示技术,例如 LCD。该化合物形成中间相(介于固态和液态之间)的能力,使其成为创建对温度变化做出响应并改变其光学特性的材料的宝贵材料。

热力学表征

该化合物用于液晶的热力学表征 . 通过研究各种有机探针在 4-(壬氧基)苯甲酸上的保留行为,研究人员可以确定关键参数,例如弗洛里-哈金斯相互作用参数和状态方程相互作用参数。这些参数对于理解液晶的溶解性和混合行为至关重要。

药物制剂

4-(壬氧基)苯甲酸作为药物制剂的中间体 . 虽然其结构特性允许合成各种药物,但具体的医药应用是专有的,在公开文献中没有详细说明。

手性铁电苯甲酸酯

该化合物在合成手性铁电苯甲酸酯方面起着重要作用 , 这是一种具有独特电光特性的液晶。由于其快速切换时间和记忆效应,这些材料对于先进的显示技术和光通信系统具有重要意义。

分离技术

在分离技术中,4-(壬氧基)苯甲酸用作气相色谱的固定相 . 其液晶性质允许分离结构异构体和其他复杂混合物,这在分析化学和制备化学中都至关重要。

相变温度分析

该化合物也用于研究液晶的相变温度 . 了解这些转变对于开发对温度变化做出可预测响应的材料至关重要,这对于热传感器和其他温度响应设备很重要。

安全和危害

作用机制

Target of Action

4-(Nonyloxy)benzoic acid is primarily used as an intermediate in the synthesis of liquid crystals, including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds . The primary targets of this compound are therefore the molecular structures involved in these applications.

Mode of Action

It is known that the compound exhibits thermotropic liquid crystalline behavior . This means that it can transition between different phases (e.g., crystalline, smectic, nematic, and isotropic) depending on the temperature . This property is crucial for its use in the synthesis of liquid crystals .

Biochemical Pathways

Given its use in the synthesis of liquid crystals and medicinal compounds, it can be inferred that it may interact with various biochemical pathways depending on the specific application .

Pharmacokinetics

For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

The molecular and cellular effects of 4-(Nonyloxy)benzoic acid’s action are largely dependent on its application. In the context of liquid crystal synthesis, the compound contributes to the unique properties of the resulting materials, such as their ability to change phase in response to temperature .

Action Environment

The action, efficacy, and stability of 4-(Nonyloxy)benzoic acid can be influenced by various environmental factors. For instance, temperature plays a crucial role in its phase transitions .

生化分析

Biochemical Properties

It is known that it forms liquid crystals, which are used as a stationary phase in inverse gas chromatography This suggests that it may interact with various biomolecules in a unique manner due to its liquid crystalline nature

Molecular Mechanism

It is known that it forms liquid crystals, suggesting that it may interact with biomolecules in a unique manner

Temporal Effects in Laboratory Settings

It is known that it forms liquid crystals, which have unique physical properties that may change over time

属性

IUPAC Name |

4-nonoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

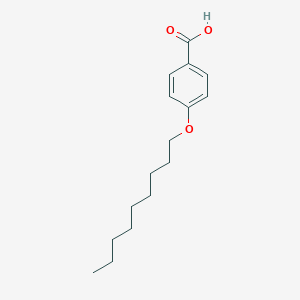

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166503 | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15872-43-2 | |

| Record name | 4-(Nonyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable phase transitions of 4-(Nonyloxy)benzoic acid and how can they be influenced?

A1: 4-(Nonyloxy)benzoic acid exhibits distinct liquid crystalline phases, including nematic (N) and smectic C (SmC) phases. [] Interestingly, Li+3 ion beam irradiation can significantly impact these phase transitions. Low irradiation fluences initially depress the transition temperatures, but with increasing fluence, a linear increase is observed. [] This manipulation of phase behavior through irradiation holds potential for tailoring NOBA's properties in various applications.

Q2: How does 4-(Nonyloxy)benzoic acid behave in mixtures with other liquid crystalline compounds?

A2: Research shows that 4-(Nonyloxy)benzoic acid can be successfully incorporated into mixtures with other organic liquid crystals to create homogeneous nematic mixtures. [] This has been demonstrated with compounds like 4-n-heptyloxy-4′-n-cyanobiphenyl and (E)-1-(4-butylphenyl)-2-(4-(heptyloxy)phenyl)diazene. [] Such mixtures often display a broadened temperature range for the nematic phase, which is highly desirable for optoelectronic applications.

Q3: What is the impact of Li+3 ion beam irradiation on the dielectric properties of 4-(Nonyloxy)benzoic acid?

A3: Li+3 ion beam irradiation leads to a notable enhancement in both the transverse and longitudinal components of dielectric permittivity in NOBA. [] This effect is attributed to the fragmentation of hydrogen bonds within NOBA dimers, leading to an increased concentration of monomers. [] These findings suggest that ion beam irradiation can be a valuable tool for fine-tuning the dielectric properties of NOBA and potentially other liquid crystalline materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)